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molecular formula C9H7F3O2 B2641188 4-(2,2,2-Trifluoroethoxy)benzaldehyde CAS No. 76579-46-9

4-(2,2,2-Trifluoroethoxy)benzaldehyde

Cat. No. B2641188
M. Wt: 204.148
InChI Key: VQGWQLMGMVUITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895313B2

Procedure details

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.87 g, 21.8 mmol) in DMSO (20 ml) was added trifluoroethanol (3.97 g, 39.7 mmol) at 10-15° C. under an atmosphere of argon. The reaction mixture was stirred at this temperature for 20 min then 4-nitrobenzaldehyde (3.0 g, 19.85 mmol) was added in one portion. The reaction mixture was stirred at 10-15° C. for 3 h then at room temperature for 60 h. Brine (100 ml) was added cautiously to the reaction mixture followed by extraction with Et2O (3×70 ml). The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed under reduced pressure to give an oil which was purified by flash chromatography (3:1 Hexane/EtOAc) to give a yellow oil which solidified on standing at room temperature to give the title compound (1.76 g, 43%) as a yellow solid.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
43%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:8])[C:4]([F:7])([F:6])[F:5].[N+]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1)([O-])=O>CS(C)=O.[Cl-].[Na+].O>[F:5][C:4]([F:7])([F:6])[CH2:3][O:8][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
C(C(F)(F)F)O
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Step Four
Name
Brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at this temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 10-15° C. for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
at room temperature for 60 h
Duration
60 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with Et2O (3×70 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (3:1 Hexane/EtOAc)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
on standing at room temperature

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(COC1=CC=C(C=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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